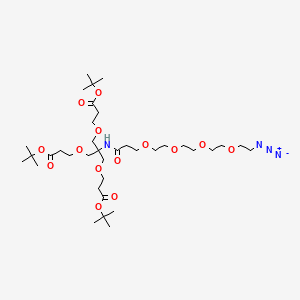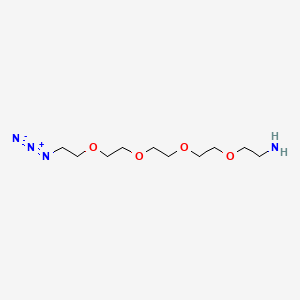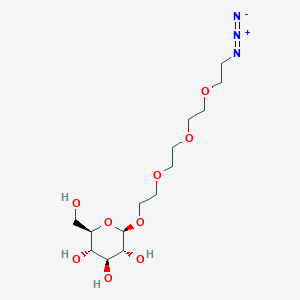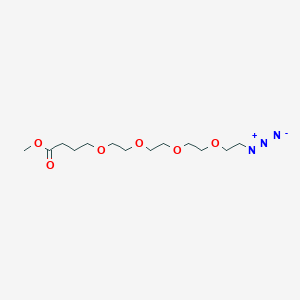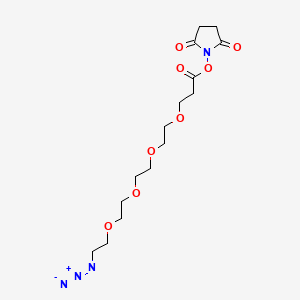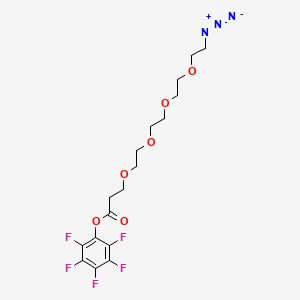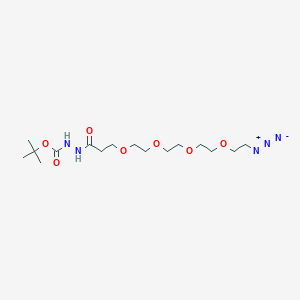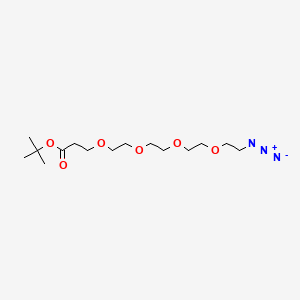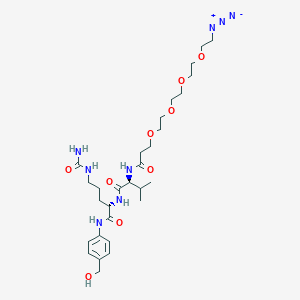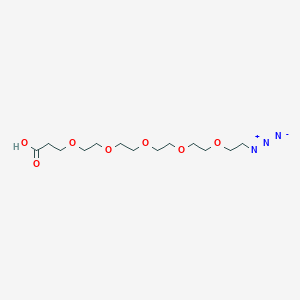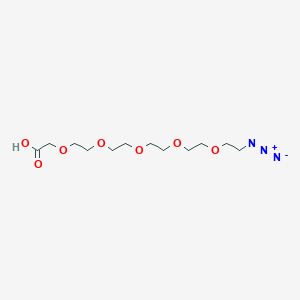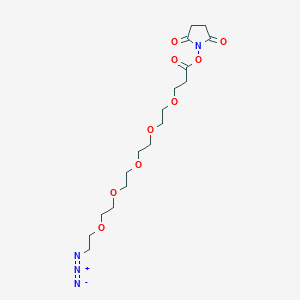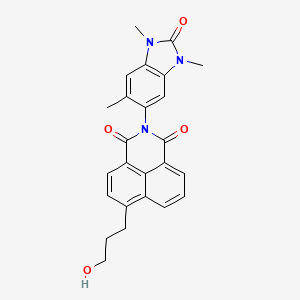
BAY-299
描述
BAY-299 是一种强效且选择性的溴结构域和 PHD 指蛋白家族成员 BRPF2 以及 TATA 盒结合蛋白相关因子 TAF1 和 TAF1L 的抑制剂。 它在抑制这些靶点方面显示出显著潜力,其 IC50 值分别为 67 nM、8 nM 和 106 nM 。该化合物主要用于研究目的,特别是在表观遗传学和癌症研究领域。
准备方法
合成路线和反应条件
BAY-299 的合成涉及多个步骤,包括中间体的制备及其在特定条件下的后续反应。详细的合成路线和反应条件属于专有信息,并未公开披露。 据悉,该化合物是使用先进的有机化学技术合成的,包括使用保护基团、选择性官能化以及色谱等纯化方法 。
工业生产方法
This compound 的工业生产是在严格的条件下进行的,以确保高纯度和高产率。该过程包括使用优化的反应条件进行大规模合成,随后进行纯化和质量控制措施,以满足研究级的标准。 该化合物通常以不同的数量供应,从毫克到克不等,具体取决于研究要求 。
化学反应分析
反应类型
BAY-299 会发生多种类型的化学反应,包括:
氧化: 该化合物在特定条件下可以被氧化形成氧化衍生物。
还原: 可以进行还原反应来修饰 this compound 中存在的官能团。
取代: 可以进行各种取代反应,在 this compound 的芳香环上引入不同的取代基。
常用试剂和条件
用于涉及 this compound 的反应的常用试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂以及用于取代反应的各种亲核试剂。这些反应通常在受控的温度和 pH 条件下进行,以获得所需的产物。
主要形成的产物
从 this compound 反应中形成的主要产物取决于所用特定反应条件和试剂。 例如,氧化反应可能会产生羟基化衍生物,而取代反应可以在芳香环上引入各种官能团 。
科学研究应用
BAY-299 具有广泛的科学研究应用,包括:
化学: 用作化学探针来研究溴结构域和 PHD 指蛋白的功能。
生物学: 用于研究表观遗传修饰在基因表达和细胞过程中的作用。
医学: 正在研究其在癌症治疗中的潜在治疗应用,特别是在靶向急性髓系白血病细胞方面.
工业: 用于开发靶向表观遗传调节剂的新药和治疗剂.
作用机制
BAY-299 通过抑制溴结构域和 PHD 指蛋白家族成员 BRPF2 以及 TATA 盒结合蛋白相关因子 TAF1 和 TAF1L 发挥作用。该化合物与这些蛋白的溴结构域结合,阻止它们与乙酰化组蛋白相互作用。 这种抑制会破坏由这些蛋白介导的转录调控和表观遗传修饰,导致基因表达和细胞过程发生改变 。
相似化合物的比较
类似化合物
BAY-364: 结构上与 BAY-299 类似,但作为对 TAF1 具有中等活性的非活性对照.
BAY-588: 另一种溴结构域抑制剂,具有不同的选择性和效力特征。
SCH 79797 盐酸盐: 一种对溴结构域具有类似抑制效果但化学结构不同的化合物.
This compound 的独特性
This compound 独特的优势在于其对抑制 BRPF2、TAF1 和 TAF1L 的高选择性和效力。它能够选择性地靶向这些蛋白,使其成为表观遗传研究和潜在治疗应用中不可或缺的工具。 该化合物独特的化学结构和结合亲和力使其区别于其他溴结构域抑制剂 。
属性
IUPAC Name |
6-(3-hydroxypropyl)-2-(1,3,6-trimethyl-2-oxobenzimidazol-5-yl)benzo[de]isoquinoline-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4/c1-14-12-20-21(27(3)25(32)26(20)2)13-19(14)28-23(30)17-8-4-7-16-15(6-5-11-29)9-10-18(22(16)17)24(28)31/h4,7-10,12-13,29H,5-6,11H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFWWWKWUCDUISA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N3C(=O)C4=C5C(=C(C=C4)CCCO)C=CC=C5C3=O)N(C(=O)N2C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


